2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide
Description
This compound features a thiazolo[5,4-b]pyridine core fused to a piperidinyl-acetamide scaffold, with a phenylformamido substituent at the acetamide nitrogen. The piperidine ring introduces conformational flexibility, while the phenylformamido group may modulate solubility and target affinity.
Properties
IUPAC Name |
N-[2-oxo-2-[[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c26-17(13-22-18(27)14-5-2-1-3-6-14)23-15-8-11-25(12-9-15)20-24-16-7-4-10-21-19(16)28-20/h1-7,10,15H,8-9,11-13H2,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZAXAFRWFRWPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CNC(=O)C2=CC=CC=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide typically involves multiple steps. The process begins with the preparation of the thiazolo[5,4-b]pyridine scaffold, which is then functionalized to introduce the piperidine and benzamide groups.
Thiazolo[5,4-b]pyridine Synthesis: This step involves the annulation of a pyridine ring to a thiazole ring.
Functionalization: The thiazolo[5,4-b]pyridine core is then functionalized with a piperidine group.
Benzamide Introduction: Finally, the benzamide group is introduced through an amide coupling reaction, typically using benzoyl chloride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(phenylformamido)-N-(1-{[1,3]thiazolo[5,4-b]pyridin-2-yl}piperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Thiazolo-Pyridine Cores
N-{4-[2-([1,3]Thiazolo[5,4-c]Pyridin-2-Yl)Phenoxy]Phenyl}Acetamide (6JG)
- Structure: Shares a thiazolo-pyridine core but differs in substitution patterns. The acetamide is linked to a phenoxy-phenyl group instead of a piperidinyl moiety.
- Molecular Formula : C20H15N3O2S (vs. C21H20N4O2S for the target compound).
- Key Data : Crystallographic data (PDB: 6JG) confirm planar geometry, favoring interactions with hydrophobic pockets .
2-(4-Chlorophenoxy)-N-(2-Methyl-4-{[1,3]Thiazolo[5,4-b]Pyridin-2-Yl}Phenyl)Acetamide
Piperidinyl-Acetamide Derivatives
N-{5-[4-({4-[4-Chloro-3-(Trifluoromethyl)Benzoyl]Piperazin-1-Yl}Carbonyl)Phenyl]Pyridin-2-Yl}Acetamide (8b)
- Structure: Replaces the thiazolo-pyridine with a pyridinoyl-piperazine system. The trifluoromethyl group enhances metabolic stability.
- Key Data : Melting point = 241–242°C; EI-MS m/z = 530 [M]+ .
- Activity : Piperazine derivatives often target serotonin or dopamine receptors, suggesting possible CNS applications .
N-[5-(4-{[4-(3-Methoxybenzoyl)Piperazin-1-Yl]Carbonyl}Phenyl)Pyridin-2-Yl]Acetamide (8d)
- Structure : Contains a 3-methoxybenzoyl group, introducing electron-donating effects that may improve solubility.
- Key Data : Melting point = 207–209°C; EI-MS m/z = 458 [M]+ .
2-(Benzo[d]Thiazol-2-Ylthio)-N-(2-Oxoindolin-3-Ylidene)Acetohydrazide (3a–3g)
- Structure : Benzothiazole instead of thiazolo-pyridine, with a hydrazide linker.
- Activity : Compound 5d showed potent anti-inflammatory (IC50 = 1.2 µM) and antibacterial (MIC = 4 µg/mL) effects .
- Comparison : The thiazolo-pyridine core in the target compound may offer superior π-stacking compared to benzothiazole .
Comparative Analysis: Structural and Functional Differences
Table 1: Structural and Physicochemical Comparison
Key Observations:
Thiazolo-Pyridine vs. Benzothiazole : The target compound’s thiazolo-pyridine core likely offers enhanced rigidity and target affinity compared to benzothiazole derivatives .
Substituent Effects: The phenylformamido group may reduce solubility compared to methoxy or chlorophenoxy analogs but improve selectivity for aromatic-rich binding sites .
Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between phenylformamido acid and the piperidinyl-thiazolopyridine amine, analogous to methods in .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and what critical reaction parameters must be controlled?
The synthesis involves multi-step reactions, starting with the formation of the thiazolo[5,4-b]pyridine core, followed by piperidine substitution and acetamide coupling. Key steps include:
- Thiazolo ring formation : Use [1,3]thiazolo precursors under reflux with DMF as a solvent and NaH as a base to facilitate cyclization .
- Piperidine functionalization : Introduce the piperidin-4-yl group via nucleophilic substitution, optimized at 80°C with K₂CO₃ to enhance yield .
- Acetamide coupling : Employ EDC/HOBt-mediated amidation under inert conditions to link the phenylformamido group . Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.5 ppm) and acetamide NH (δ 10.2 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 452.12) .
- X-ray crystallography : Resolve crystal structure using SHELXL for refinement, achieving R-factor < 0.05 .
Q. What are the key structural features influencing its potential biological activity?
The compound’s bioactivity is driven by:
- Thiazolo-pyridine core : Enhances π-π stacking with hydrophobic protein pockets .
- Piperidine moiety : Facilitates membrane penetration due to its basicity .
- Phenylformamido group : Modulates selectivity via hydrogen bonding with target residues (e.g., kinase ATP-binding sites) . Comparative studies with analogs (e.g., fluorinated phenyl groups) show improved potency .
Q. How can common impurities be identified and mitigated during synthesis?
- Byproducts : Unreacted thiazolo intermediates or over-alkylated piperidine derivatives.
- Detection : Use HPLC (C18 column, acetonitrile/water gradient) to monitor purity (>98%) .
- Mitigation : Optimize stoichiometry (1:1.2 molar ratio for acetamide coupling) and employ scavenger resins to trap excess reagents .
Q. What stability considerations are critical under varying pH and storage conditions?
- pH stability : The compound degrades in acidic conditions (pH < 4) due to acetamide hydrolysis. Store in neutral buffers (pH 6–8) .
- Thermal stability : Decomposes above 150°C; store at –20°C under argon .
- Light sensitivity : Protect from UV exposure to prevent thiazolo ring oxidation .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., twinning, low resolution) be resolved?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) datasets .
- Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning, achieving a BASF value < 0.3 .
- Validation : Cross-verify with Hirshfeld surface analysis to resolve electron density ambiguities .
Q. What strategies optimize reaction yields for the thiazolo-pyridine core synthesis?
- Solvent optimization : Replace DMF with DMAc to reduce side reactions (yield increases from 65% to 82%) .
- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (95% yield vs. 70% with PdCl₂) .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C .
Q. How can computational modeling predict binding modes and guide structural modifications?
- Docking studies : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). Parameters: grid size 25 ų, exhaustiveness = 20 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- QSAR models : Correlate logP values (2.8–3.5) with IC₅₀ data to prioritize hydrophobic substituents .
Q. What experimental approaches elucidate binding mechanisms with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time kinetics (ka = 1.5 × 10⁵ M⁻¹s⁻¹, kd = 0.002 s⁻¹) .
- Isothermal titration calorimetry (ITC) : Confirm ΔG = –9.8 kcal/mol and stoichiometry (n = 1:1) .
- Mutagenesis : Replace Lys123 in the target protein with Ala to disrupt hydrogen bonding (IC₅₀ increases from 12 nM to 1.2 µM) .
Q. How should researchers address discrepancies in bioactivity data across different assays?
- Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize to positive controls (e.g., staurosporine) .
- Metabolic stability : Pre-treat compounds with liver microsomes to account for CYP450-mediated degradation .
- Structural analogs : Compare with derivatives (e.g., pyridazine vs. pyrimidine cores) to isolate activity contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
